5-Bromo-2-butoxy-1,3-difluorobenzene
Description
5-Bromo-2-butoxy-1,3-difluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine at position 5, a butoxy group (-OCH₂CH₂CH₂CH₃) at position 2, and fluorine atoms at positions 1 and 3. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its halogen and ether functionalities for further derivatization.
Properties
IUPAC Name |
5-bromo-2-butoxy-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTLKHLHBNMIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxy-1,3-difluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative. One common method includes the following steps:
Bromination: A benzene derivative is brominated using bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques like distillation and chromatography is common to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butoxy-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkoxy or amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-butoxy-1,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxy-1,3-difluorobenzene depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their substituent differences:
Notes:
Physicochemical Properties
- Boiling Point and Density : The parent compound 1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) has a boiling point of 234°C and density of 1.724 g/cm³ . Introducing a butoxy group likely elevates the boiling point due to increased molecular weight and van der Waals interactions.
- Solubility : Fluorine atoms reduce polarizability, decreasing water solubility. However, the butoxy group may enhance solubility in organic solvents compared to smaller alkoxy analogs.
Biological Activity
5-Bromo-2-butoxy-1,3-difluorobenzene is an organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various research fields.
Overview
This compound is characterized by its unique molecular structure, which includes a bromine atom, a butoxy group, and two fluorine atoms attached to a benzene ring. The molecular formula for this compound is with a molecular weight of approximately 251.1 g/mol. Its structure allows it to participate in various chemical reactions and biological interactions.
The biological activity of this compound primarily involves its interaction with cellular components. The compound is known to influence:
- Cell Signaling Pathways : It modulates key signaling molecules such as kinases and phosphatases, which are critical for cellular communication and function.
- Gene Expression : By affecting transcription factors and other regulatory proteins, it can alter gene expression profiles in target cells.
- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, impacting the metabolism of various substrates and potentially leading to enzyme inhibition or activation .
Table 1: Biological Activity Profiles
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Exhibits dose-dependent cytotoxic effects in various cell lines. |
| Enzyme Inhibition | Inhibits cytochrome P450 enzymes (specific isoforms) affecting drug metabolism. |
| Signaling Modulation | Alters the activity of MAPK pathways leading to changes in cell proliferation. |
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that at higher concentrations (above 50 µM), significant cell death was observed, attributed to apoptosis mediated by mitochondrial pathways.
- Impact on Drug Metabolism : Research demonstrated that this compound acts as an inhibitor of CYP1A2, a key enzyme involved in the metabolism of many pharmaceuticals. This inhibition can lead to increased plasma levels of co-administered drugs, necessitating careful consideration in polypharmacy contexts .
- Modulation of Inflammatory Responses : Another study highlighted its role in modulating inflammatory pathways in macrophages, suggesting potential applications in treating inflammatory diseases by downregulating pro-inflammatory cytokines.
Dosage Effects and Toxicity
The biological effects of this compound are highly dose-dependent:
- Low Doses : At lower concentrations (below 10 µM), minimal effects on cell viability were observed.
- Moderate Doses : Between 10 µM and 50 µM, moderate cytotoxicity was noted along with alterations in signaling pathways.
- High Doses : Concentrations exceeding 50 µM resulted in significant toxicity and disruption of cellular homeostasis.
Table 2: Dosage Response Summary
| Dose (µM) | Effect Observed |
|---|---|
| <10 | Minimal cytotoxicity |
| 10 - 50 | Moderate cytotoxicity; signaling changes |
| >50 | Significant toxicity; apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
